molecular formula C7H9AsN2O3 B14743353 [4-(Carbamoylamino)phenyl]arsonous acid CAS No. 5425-00-3

[4-(Carbamoylamino)phenyl]arsonous acid

Cat. No.: B14743353
CAS No.: 5425-00-3
M. Wt: 244.08 g/mol
InChI Key: UACXKCNORKLAGM-UHFFFAOYSA-N
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Description

[4-(Carbamoylamino)phenyl]arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Carbamoylamino)phenyl]arsonous acid typically involves the reaction of 4-aminobenzoic acid with an arsenic-containing reagent under controlled conditions. One common method involves the use of arsenic trioxide (As2O3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[4-(Carbamoylamino)phenyl]arsonous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsonic acid derivatives.

    Reduction: Reduction reactions can convert the arsonous acid group to arsine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Arsonic acid derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Carbamoylamino)phenyl]arsonous acid is used as a precursor for synthesizing other organoarsenic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its organoarsenic nature suggests possible use in treating certain diseases, although further research is needed to fully understand its efficacy and safety.

Industry

Industrially, the compound is used in the development of specialized materials and as a catalyst in various chemical processes. Its unique properties make it valuable in manufacturing and material science.

Mechanism of Action

The mechanism of action of [4-(Carbamoylamino)phenyl]arsonous acid involves its interaction with specific molecular targets. The arsonous acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylarsonic acid: Similar structure but lacks the carbamoylamino group.

    4-Nitrophenylarsonic acid: Contains a nitro group instead of a carbamoylamino group.

    4-Hydroxyphenylarsonic acid: Contains a hydroxyl group instead of a carbamoylamino group.

Uniqueness

[4-(Carbamoylamino)phenyl]arsonous acid is unique due to the presence of both the arsonous acid and carbamoylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

5425-00-3

Molecular Formula

C7H9AsN2O3

Molecular Weight

244.08 g/mol

IUPAC Name

[4-(carbamoylamino)phenyl]arsonous acid

InChI

InChI=1S/C7H9AsN2O3/c9-7(11)10-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H,(H3,9,10,11)

InChI Key

UACXKCNORKLAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As](O)O

Origin of Product

United States

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